molecular formula C9H13N3O3S B6141571 N-[4-(hydrazinosulfonyl)benzyl]acetamide CAS No. 74738-71-9

N-[4-(hydrazinosulfonyl)benzyl]acetamide

Cat. No. B6141571
CAS RN: 74738-71-9
M. Wt: 243.29 g/mol
InChI Key: CGRYPTWFPIABOI-UHFFFAOYSA-N
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Description

“N-[4-(hydrazinosulfonyl)benzyl]acetamide” is a chemical compound with the linear formula C8H11N3O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . The product is sold as-is, and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The molecular structure of “N-[4-(hydrazinosulfonyl)benzyl]acetamide” is represented by the linear formula C8H11N3O3S . More detailed structural analysis may require advanced computational methods or experimental techniques.


Physical And Chemical Properties Analysis

“N-[4-(hydrazinosulfonyl)benzyl]acetamide” has a molecular weight of 229.26 . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability may require further experimental determination.

Mechanism of Action

While the specific mechanism of action for “N-[4-(hydrazinosulfonyl)benzyl]acetamide” is not provided, similar N4-substituted sulfonamides have been studied as dihydrofolate reductase (DHFR) inhibitors . DHFR inhibition is a prominent mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

properties

IUPAC Name

N-[[4-(hydrazinesulfonyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S/c1-7(13)11-6-8-2-4-9(5-3-8)16(14,15)12-10/h2-5,12H,6,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRYPTWFPIABOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996258
Record name N-{[4-(Hydrazinesulfonyl)phenyl]methyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Acetylaminomethylbenzenesulfonic acid hydrazide

CAS RN

74738-71-9
Record name Benzenesulfonic acid, 4-((acetylamino)methyl)hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074738719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{[4-(Hydrazinesulfonyl)phenyl]methyl}ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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